1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound is commonly referred to as DMF-DMA and has been found to exhibit promising results in various scientific research studies.
Mechanism of Action
DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. DMF-DMA has also been shown to inhibit the activity of VEGFR-2, a receptor involved in angiogenesis.
Biochemical and Physiological Effects
DMF-DMA has been found to exhibit various biochemical and physiological effects in scientific research studies. The compound has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. DMF-DMA has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMF-DMA has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. DMF-DMA is also highly soluble in organic solvents, making it suitable for various experimental procedures. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration routes.
Future Directions
There are several future directions for the study of DMF-DMA. Further research is needed to determine the optimal dosage and administration routes of the compound for its potential therapeutic applications. DMF-DMA could also be investigated for its potential use in combination with other therapeutic agents. In addition, the compound could be studied for its potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion
DMF-DMA is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-angiogenic properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. DMF-DMA exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation, angiogenesis, and cancer progression. The compound has several advantages for lab experiments but also has some limitations. Further research is needed to determine the optimal dosage and administration routes of DMF-DMA for its potential therapeutic applications.
Synthesis Methods
DMF-DMA is synthesized through a multistep process involving the reaction of 2,6-difluoroaniline and 3-(chloromethyl)-1,2-benzoxazole followed by the reaction of the resulting intermediate with dimethylamine. The final product is obtained after purification through crystallization.
Scientific Research Applications
DMF-DMA has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-angiogenic properties. DMF-DMA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2/c1-23(2)9-14-11-8-10(6-7-15(11)25-22-14)20-17(24)21-16-12(18)4-3-5-13(16)19/h3-8H,9H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWXWWBFBMPJQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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